Regioisomer-Specific Scaffold: Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Programs
The pyrrolo[3,4-d]pyrimidine regioisomer represents one of three possible pyrrolopyrimidine fusion geometries. A comprehensive review by De Coen et al. (2016) documents that each regioisomer directs substituents into distinct spatial vectors, leading to divergent kinase selectivity profiles [1]. For example, while pyrrolo[3,2-d]pyrimidine-based compounds have been optimized for DPP-IV inhibition (e.g., 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, CAS 63200-54-4), the pyrrolo[3,4-d]pyrimidine scaffold has emerged as the preferred core for ATR kinase inhibitors, with multiple independent research groups reporting potent ATR inhibition (IC50 values ranging from 0.0030 μM to 6.89 nM) using derivatives built from this regioisomer [2][3]. The angular [3,4-d] fusion places the N-6 position in a geometry that is chemically inaccessible in the linear [3,2-d] and [2,3-d] regioisomers, enabling unique derivatization strategies for linker attachment in bifunctional degraders and dual inhibitors [4].
| Evidence Dimension | Regioisomer geometry and kinase inhibitor application profile |
|---|---|
| Target Compound Data | Pyrrolo[3,4-d]pyrimidine scaffold: validated ATR inhibitor scaffold; derivatives achieve ATR IC50 from 6.89 nM to 0.007 μM |
| Comparator Or Baseline | Pyrrolo[3,2-d]pyrimidine scaffold (CAS 63200-54-4): primarily optimized for DPP-IV inhibition; Pyrrolo[2,3-d]pyrimidine scaffold: EGFR/FLT3 applications |
| Quantified Difference | Distinct kinase target profiles; pyrrolo[3,4-d] uniquely validated across ≥3 independent ATR inhibitor series |
| Conditions | Literature survey of pyrrolopyrimidine regioisomer applications (2000–2024); biochemical kinase inhibition assays |
Why This Matters
Selecting the correct regioisomer determines which kinase targets can be addressed; pyrrolo[3,4-d] is the scaffold of choice for ATR and PARP1/ATR programs.
- [1] De Coen, L. M.; Heugebaert, T. S. A.; García, D.; Stevens, C. V. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chem. Rev. 2016, 116 (1), 80–139. DOI: 10.1021/acs.chemrev.5b00483. View Source
- [2] Qi, Y.; Wang, K.; Long, B.; Yue, H.; Wu, Y.; Yang, D.; Tong, M.; Shi, X.; Hou, Y.; Zhao, Y. Discovery of Novel 7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR Inhibitors Based on Structure-Based Drug Design. Eur. J. Med. Chem. 2023, 248, 114945. DOI: 10.1016/j.ejmech.2022.114945. View Source
- [3] Chen, X.; Qian, Y.; Guo, Y.; Li, J.; Xu, L.; Zeng, X.; Jiang, K.; Zhou, Y.; Li, J.; Liu, T. Discovery of Dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] Derivatives as Novel ATR Inhibitors. RSC Med. Chem. 2026, Advance Article. DOI: 10.1039/D5MD01127B. View Source
- [4] Design, Synthesis and Anti-Breast Cancer Activity Evaluation of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-Based PARP1/ATR Dual Inhibitors. J. Enzyme Inhib. Med. Chem. 2026, 41 (1). PubMed ID: 39952796. View Source
